4-(2-Bromobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one
Description
Properties
IUPAC Name |
4-(2-bromophenyl)sulfonyl-1-pyridin-3-ylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O3S/c16-13-5-1-2-6-14(13)23(21,22)18-8-9-19(15(20)11-18)12-4-3-7-17-10-12/h1-7,10H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEHYFJJFCDKQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1S(=O)(=O)C2=CC=CC=C2Br)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via nucleophilic substitution reactions.
Sulfonylation: The bromobenzenesulfonyl group is introduced through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include sulfides.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
Antidepressant Activity
Research indicates that piperazine derivatives can exhibit antidepressant properties. The structural modifications in compounds like 4-(2-Bromobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one may enhance their interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways. This is supported by studies demonstrating that similar piperazine derivatives show efficacy in animal models of depression .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent is linked to its ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. Compounds with similar piperazine structures have been shown to selectively inhibit COX-2, making them candidates for the development of new anti-inflammatory drugs .
Anticancer Activity
Preliminary studies suggest that piperazine derivatives can interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The sulfonyl group in this compound may enhance its cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer potential .
Neurological Disorders
Given the compound's ability to interact with various receptors in the central nervous system, it may hold promise for treating neurological disorders such as schizophrenia or anxiety disorders. Similar compounds have been evaluated for their effects on dopamine and serotonin receptors, suggesting a potential pathway for therapeutic development .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Zhuang et al. (1994) | Demonstrated the synthesis of piperazine derivatives with receptor imaging capabilities | Development of imaging agents for serotonin receptors |
| Lebars et al. (1998) | Explored the use of piperazine derivatives in PET imaging | Potential applications in neuroimaging |
| Recent Pharmacological Studies | Identified selective COX-2 inhibitors among piperazine compounds | Development of non-steroidal anti-inflammatory drugs |
Mechanism of Action
The mechanism of action for 4-(2-Bromobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one would depend on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Core Modifications: Piperazinone Derivatives
Piperazinone-based compounds are widely explored for their biological activity. Key comparisons include:
Key Observations :
- Sulfonyl vs. Carbonyl Groups: The sulfonyl group in the target compound may confer greater metabolic stability compared to acetyl or propanoyl groups in and .
- Halogen Effects: Bromine (in the target) vs. chlorine/fluorine (in UDO and ) may alter binding affinities to biological targets like CYP51, a key enzyme in Trypanosoma cruzi .
Critical Analysis of Substituent Effects
- Halogen Interactions : Bromine’s polarizability may facilitate stronger halogen bonding than chlorine or fluorine, improving target engagement in enzyme pockets .
- Steric Considerations : The bulky benzenesulfonyl group could hinder binding in some contexts but enhance selectivity in others compared to smaller substituents in and .
Biological Activity
4-(2-Bromobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one is an organic compound with potential therapeutic applications, particularly in medicinal chemistry. This compound features a piperazine ring, which is known for its biological activity, and is substituted with a pyridinyl group and a bromobenzenesulfonyl moiety. Understanding its biological activity is crucial for evaluating its potential as a pharmaceutical agent.
Chemical Structure and Properties
The compound's IUPAC name is 4-(2-bromophenyl)sulfonyl-1-pyridin-3-ylpiperazin-2-one, with the molecular formula . Its structure includes a piperazine ring that enhances its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 392.26 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| LogP (Octanol-Water Partition Coefficient) | Not available |
The mechanism of action for 4-(2-Bromobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one involves its interaction with specific receptors or enzymes in the body. The presence of the bromine atom may influence its reactivity and interactions with biological targets, potentially enhancing its pharmacological profile. The compound may modulate the activity of neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
Biological Activity
Research indicates that compounds similar to 4-(2-Bromobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one exhibit various biological activities, including:
- Antidepressant Effects : By modulating serotonin receptor activity, compounds in this class may exhibit antidepressant properties.
- Anti-inflammatory Activity : Some studies suggest that sulfonamide derivatives can inhibit inflammatory pathways, indicating potential use in treating inflammatory diseases.
- Antitumor Activity : Certain derivatives have shown promise in inhibiting tumor cell proliferation in vitro.
Study 1: Antidepressant Activity
A study examined the effects of related piperazine derivatives on serotonin receptor binding. The results indicated that modifications to the piperazine structure could enhance binding affinity to serotonin receptors, suggesting potential antidepressant effects (Rickli et al., 2016).
Study 2: Anti-inflammatory Properties
In a comparative analysis of sulfonamide compounds, it was found that those structurally similar to 4-(2-Bromobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests a mechanism that could be leveraged for anti-inflammatory therapies (De Gruyter, 2020).
Study 3: Antitumor Activity
Research on sulfonamide derivatives indicated that they can inhibit cancer cell lines through apoptosis induction. A specific focus on the brominated variants revealed enhanced cytotoxicity compared to their non-brominated counterparts (Science.gov, 2018).
Q & A
Q. What are the recommended synthetic routes for 4-(2-Bromobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one, and how can reaction yields be optimized?
A common approach involves coupling 2-bromobenzenesulfonyl chloride with a pre-formed piperazin-2-one scaffold substituted with pyridin-3-yl. Optimization includes controlling stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) and reaction temperature (0–5°C to minimize side reactions). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically achieves >85% purity. Yield improvements are noted when using anhydrous solvents and inert atmospheres .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., sulfonyl group at position 4, pyridin-3-yl at position 1).
- HPLC : Reverse-phase HPLC with a C18 column (methanol/buffer mobile phase, pH 4.6) identifies impurities <0.5% .
- Mass Spectrometry : High-resolution MS validates the molecular ion ([M+H]⁺) and detects bromine isotopic patterns.
Q. What safety protocols are essential when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Emergency Measures : Immediate rinsing with water for eye/skin contact. Post-exposure medical consultation is advised, referencing safety data sheets for sulfonamide derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?
- Core Modifications : Synthesize analogs with variations in the bromobenzenesulfonyl group (e.g., replacing Br with Cl or adjusting substituent positions).
- Assay Design : Test against target enzymes (e.g., kinases or proteases) using fluorescence-based assays. Include positive controls (e.g., known inhibitors) and dose-response curves (IC₅₀ calculations). Data interpretation should account for steric/electronic effects of the sulfonyl group .
Q. What methodologies resolve contradictions in solubility data reported for this compound?
Q. How can environmental degradation pathways of this compound be modeled in laboratory settings?
- Hydrolytic Degradation : Expose to aqueous solutions at varying pH (3–9) and temperatures (25–60°C). Monitor via LC-MS for sulfonic acid byproducts.
- Photolysis Studies : Use UV irradiation (254 nm) to simulate sunlight-driven degradation. Quantify bromine release via ion chromatography .
Q. What strategies improve the reproducibility of synthetic batches for pharmacological testing?
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress.
- Design of Experiments (DoE) : Use factorial designs to evaluate critical parameters (e.g., reaction time, catalyst loading). Statistical validation (ANOVA) reduces batch-to-batch variability .
Methodological Considerations
Q. How can impurity profiling be systematically conducted for this compound?
Q. What computational tools predict the compound’s interaction with biological targets?
Q. How should researchers design stability studies for long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
